molecular formula C13H26N2O B11366245 N-{[1-(dimethylamino)cyclohexyl]methyl}-2-methylpropanamide

N-{[1-(dimethylamino)cyclohexyl]methyl}-2-methylpropanamide

Cat. No.: B11366245
M. Wt: 226.36 g/mol
InChI Key: FNPJGAOKOQWLPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[1-(dimethylamino)cyclohexyl]methyl}-2-methylpropanamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a cyclohexyl ring substituted with a dimethylamino group and a methylpropanamide moiety. It is often used in organic synthesis and various chemical processes due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(dimethylamino)cyclohexyl]methyl}-2-methylpropanamide typically involves the reaction of cyclohexylmethylamine with dimethylamine and subsequent acylation with 2-methylpropanoic acid. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure efficient synthesis. The use of automated systems and precise control of reaction parameters, such as temperature and pressure, are crucial to achieving high yields and purity. Industrial methods may also incorporate advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(dimethylamino)cyclohexyl]methyl}-2-methylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles like halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halides, alkoxides, polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Halogenated or alkoxylated derivatives.

Scientific Research Applications

N-{[1-(dimethylamino)cyclohexyl]methyl}-2-methylpropanamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules and intermediates.

    Biology: Employed in the study of biochemical pathways and interactions, often as a probe or marker.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of N-{[1-(dimethylamino)cyclohexyl]methyl}-2-methylpropanamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s dimethylamino group can form hydrogen bonds or electrostatic interactions with active sites, influencing the activity of the target molecules. The cyclohexyl ring provides structural stability, while the methylpropanamide moiety can participate in additional interactions, enhancing the compound’s overall efficacy.

Comparison with Similar Compounds

Similar Compounds

  • N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide
  • N-{[1-(dimethylamino)cyclohexyl]methyl}-N2-(2-methoxyethyl)glycinamide
  • 3,4-dichloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide

Uniqueness

N-{[1-(dimethylamino)cyclohexyl]methyl}-2-methylpropanamide stands out due to its specific structural features, which confer unique reactivity and stability. Compared to similar compounds, it offers distinct advantages in terms of its synthetic versatility and potential applications in various fields. Its ability to undergo a wide range of chemical reactions and its compatibility with different reagents make it a valuable compound in both research and industrial contexts.

Properties

Molecular Formula

C13H26N2O

Molecular Weight

226.36 g/mol

IUPAC Name

N-[[1-(dimethylamino)cyclohexyl]methyl]-2-methylpropanamide

InChI

InChI=1S/C13H26N2O/c1-11(2)12(16)14-10-13(15(3)4)8-6-5-7-9-13/h11H,5-10H2,1-4H3,(H,14,16)

InChI Key

FNPJGAOKOQWLPB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NCC1(CCCCC1)N(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.